molecular formula C13H15ClN2O B13032782 6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

Katalognummer: B13032782
Molekulargewicht: 250.72 g/mol
InChI-Schlüssel: YKQJIGBMRQNKJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one is a spirocyclic compound characterized by a unique structure where a quinoxaline moiety is fused with a cyclohexane ring

Vorbereitungsmethoden

The synthesis of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one typically involves the reaction of quinoxaline derivatives with cyclohexanone under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one can be compared with other spirocyclic compounds such as:

  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Chlorospiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione
  • 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene]

These compounds share the spirocyclic structure but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties

Eigenschaften

Molekularformel

C13H15ClN2O

Molekulargewicht

250.72 g/mol

IUPAC-Name

6-chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

InChI

InChI=1S/C13H15ClN2O/c14-9-4-5-10-11(8-9)16-13(12(17)15-10)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,15,17)

InChI-Schlüssel

YKQJIGBMRQNKJR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(=O)NC3=C(N2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.